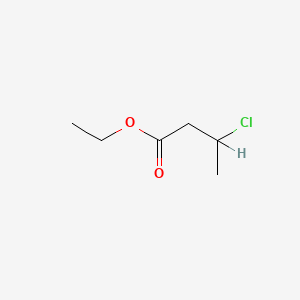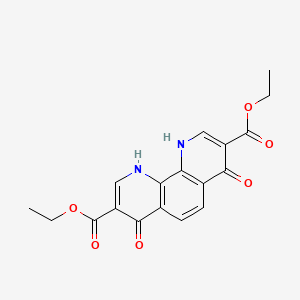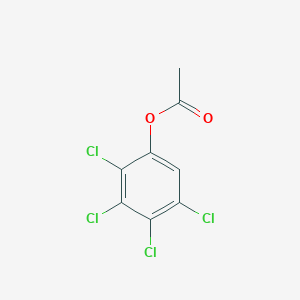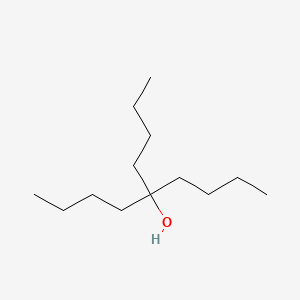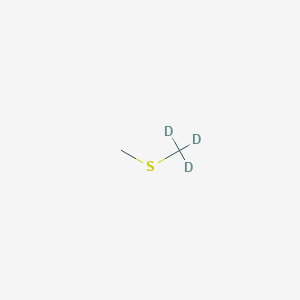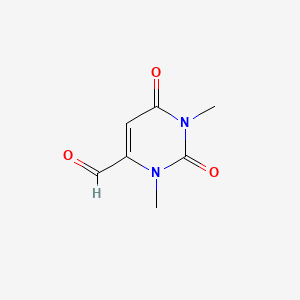
1,3-Dimethyl-6-formyluracil
Overview
Description
1,3-Dimethyl-6-formyluracil is a derivative of uracil, a pyrimidine nucleobase found in RNA. This compound is characterized by the presence of two methyl groups at positions 1 and 3, and a formyl group at position 6 of the uracil ring.
Mechanism of Action
Target of Action
1,3-Dimethyl-6-formyluracil is a synthetic compound that has been studied for its potential cytotoxic properties . The primary targets of this compound appear to be cancer cells, specifically lymphoblastic leukemia cells .
Mode of Action
It has been found that the compound can suppress the metabolic activity of lymphoblastic leukemia cells . This suggests that it may interact with cellular targets to disrupt metabolic processes, leading to cell death.
Biochemical Pathways
Given its observed cytotoxic effects, it is likely that it interferes with pathways essential for cell survival and proliferation .
Result of Action
The primary result of the action of this compound is the suppression of metabolic activity in lymphoblastic leukemia cells . This leads to a decrease in cell viability, indicating a potential use for this compound in cancer treatment.
Biochemical Analysis
Biochemical Properties
It is known that it can interact with various enzymes, proteins, and other biomolecules, which could potentially influence biochemical reactions .
Cellular Effects
Some studies suggest that it may have cytotoxic properties against certain cell lines, including HEK293, HepG2, and Jurkat . This suggests that 1,3-Dimethyl-6-formyluracil could potentially influence cell function, including cell signaling pathways, gene expression, and cellular metabolism .
Molecular Mechanism
It is known that it can interact with various biomolecules, potentially leading to changes in gene expression and enzyme activity .
Temporal Effects in Laboratory Settings
The temporal effects of this compound in laboratory settings are not yet fully known. It is known that it can interact with various biomolecules, potentially leading to changes in cellular function over time .
Dosage Effects in Animal Models
The effects of different dosages of this compound in animal models are not yet fully known. It is known that it can interact with various biomolecules, potentially leading to changes in cellular function at different dosages .
Metabolic Pathways
The metabolic pathways that this compound is involved in are not yet fully known. It is known that it can interact with various enzymes and cofactors, potentially influencing metabolic flux or metabolite levels .
Transport and Distribution
The transport and distribution of this compound within cells and tissues are not yet fully known. It is known that it can interact with various transporters or binding proteins, potentially influencing its localization or accumulation .
Subcellular Localization
The subcellular localization of this compound is not yet fully known. It is known that it can interact with various biomolecules, potentially influencing its activity or function at specific compartments or organelles .
Preparation Methods
Synthetic Routes and Reaction Conditions
1,3-Dimethyl-6-formyluracil can be synthesized through various methods. One common approach involves the formylation of 1,3-dimethyluracil. This can be achieved by reacting 1,3-dimethyluracil with formylating agents such as formic acid or formamide under acidic conditions . Another method involves the oxidation of 1,3-dimethyl-6-hydroxymethyluracil using oxidizing agents like potassium permanganate or chromium trioxide .
Industrial Production Methods
In an industrial setting, the production of this compound may involve large-scale formylation reactions using optimized conditions to ensure high yield and purity. The choice of formylating agents and reaction conditions can be tailored to achieve efficient production while minimizing by-products .
Chemical Reactions Analysis
Types of Reactions
1,3-Dimethyl-6-formyluracil undergoes various chemical reactions, including:
Oxidation: The formyl group can be oxidized to a carboxylic acid using strong oxidizing agents.
Reduction: The formyl group can be reduced to a hydroxymethyl group using reducing agents like sodium borohydride.
Substitution: The formyl group can participate in nucleophilic substitution reactions, where it can be replaced by other functional groups.
Common Reagents and Conditions
Oxidation: Potassium permanganate, chromium trioxide.
Reduction: Sodium borohydride, lithium aluminum hydride.
Substitution: Nucleophiles such as amines, thiols, and alcohols.
Major Products Formed
Oxidation: 1,3-Dimethyl-6-carboxyuracil.
Reduction: 1,3-Dimethyl-6-hydroxymethyluracil.
Substitution: Various substituted uracil derivatives depending on the nucleophile used.
Scientific Research Applications
1,3-Dimethyl-6-formyluracil has several applications in scientific research, including:
Chemistry: Used as a building block for the synthesis of more complex heterocyclic compounds.
Biology: Studied for its potential role in DNA and RNA interactions and modifications.
Medicine: Investigated for its antimicrobial, antiviral, and anticancer properties.
Industry: Utilized in the development of pharmaceuticals and agrochemicals.
Comparison with Similar Compounds
Similar Compounds
1,3-Dimethyluracil: Lacks the formyl group at position 6.
1,3-Dimethyl-6-hydroxymethyluracil: Contains a hydroxymethyl group instead of a formyl group at position 6.
1,3-Dimethyl-6-carboxyuracil: Contains a carboxylic acid group at position 6.
Uniqueness
1,3-Dimethyl-6-formyluracil is unique due to the presence of the formyl group, which imparts distinct chemical reactivity and biological activity compared to its analogs. The formyl group allows for specific interactions with nucleic acids and enzymes, making it a valuable compound for research and potential therapeutic applications .
Properties
IUPAC Name |
1,3-dimethyl-2,6-dioxopyrimidine-4-carbaldehyde | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H8N2O3/c1-8-5(4-10)3-6(11)9(2)7(8)12/h3-4H,1-2H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
UYXDGQXFKVFXDW-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN1C(=CC(=O)N(C1=O)C)C=O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H8N2O3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID20232205 | |
| Record name | 1,3-Dimethyl-6-formyluracil | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID20232205 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
168.15 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
83174-90-7 | |
| Record name | 1,3-Dimethyl-6-formyluracil | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0083174907 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | 1,3-Dimethyl-6-formyluracil | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID20232205 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


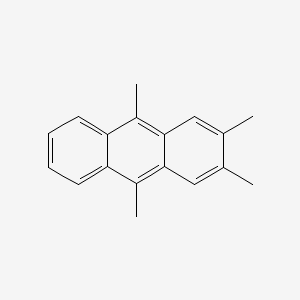
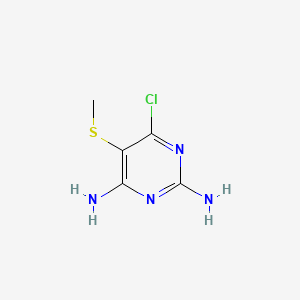
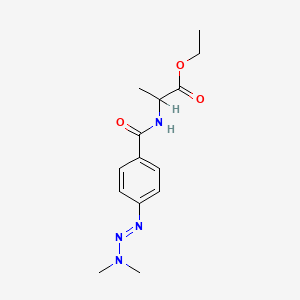
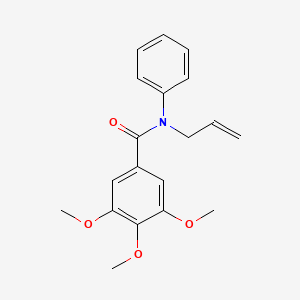

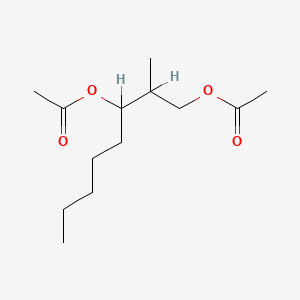
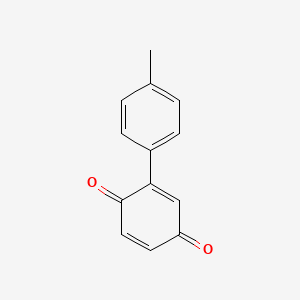
![Benz[f]isoquinoline](/img/structure/B1616488.png)
